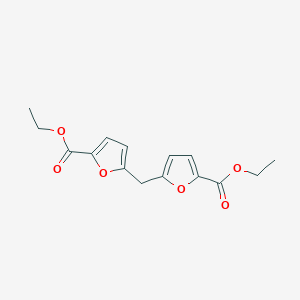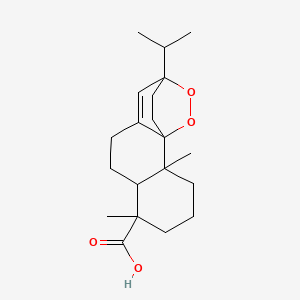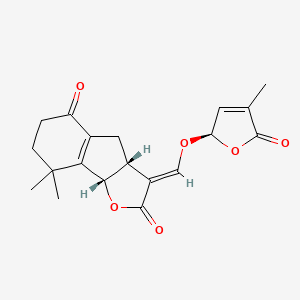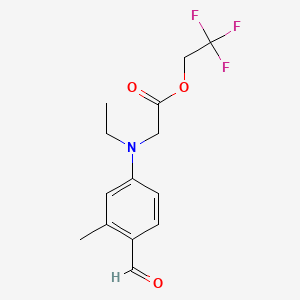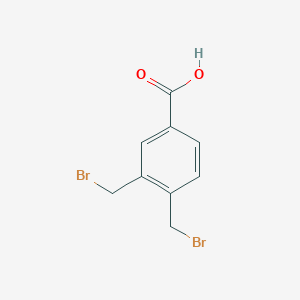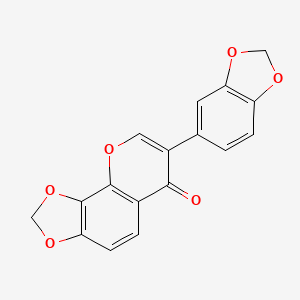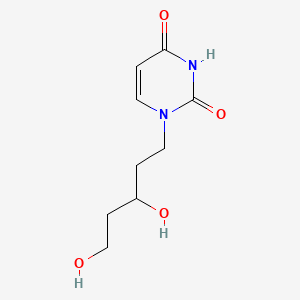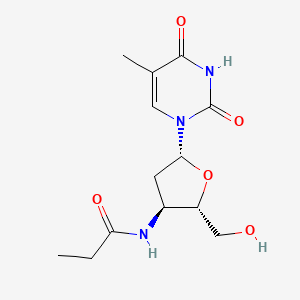
Thymidine, 3'-deoxy-3'-((1-oxopropyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The modification at the 3’ position with a 1-oxopropylamino group alters its biochemical properties, making it a valuable tool for research and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- typically involves the selective protection of the hydroxyl groups on thymidine, followed by the introduction of the 1-oxopropylamino group at the 3’ position. This can be achieved through a series of steps including:
- Protection of the 5’-hydroxyl group.
- Activation of the 3’-hydroxyl group.
- Introduction of the 1-oxopropylamino group via nucleophilic substitution.
- Deprotection of the 5’-hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective activation steps is crucial to achieve the desired modification at the 3’ position without affecting other functional groups on the thymidine molecule.
Types of Reactions:
Oxidation: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- can undergo oxidation reactions, particularly at the 1-oxopropylamino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced derivatives with altered chemical properties.
- Substituted products with various functional groups at the 3’ position.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into DNA, disrupting the replication process of viruses and cancer cells.
Industry: Utilized in the production of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- involves its incorporation into DNA during replication. The presence of the 1-oxopropylamino group at the 3’ position interferes with the normal base-pairing and elongation processes, leading to the termination of DNA synthesis. This disruption can inhibit the proliferation of viruses and cancer cells, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the 1-oxopropylamino modification.
3’-Amino-3’-deoxythymidine: A related compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with modifications at the 2’ and 5’ positions.
Uniqueness: Thymidine, 3’-deoxy-3’-((1-oxopropyl)amino)- is unique due to the specific modification at the 3’ position, which imparts distinct biochemical properties. This modification enhances its potential as a therapeutic agent by improving its ability to disrupt DNA synthesis in target cells.
Eigenschaften
CAS-Nummer |
132149-29-2 |
|---|---|
Molekularformel |
C13H19N3O5 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H19N3O5/c1-3-10(18)14-8-4-11(21-9(8)6-17)16-5-7(2)12(19)15-13(16)20/h5,8-9,11,17H,3-4,6H2,1-2H3,(H,14,18)(H,15,19,20)/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
JPTSFLIVJXAMNW-IQJOONFLSA-N |
Isomerische SMILES |
CCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
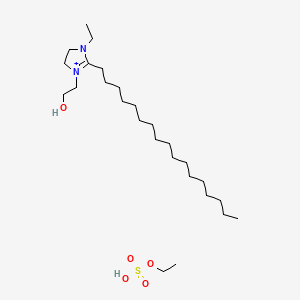
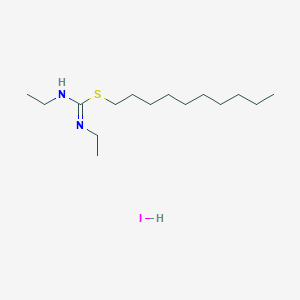
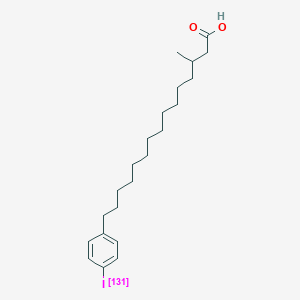
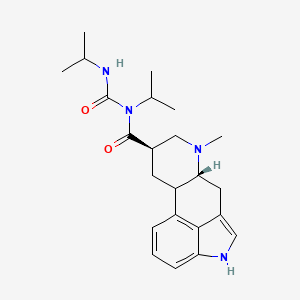
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
